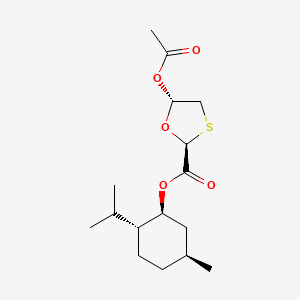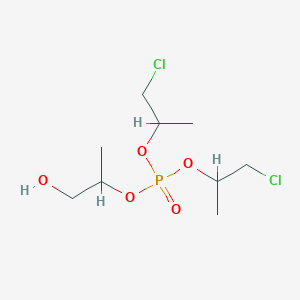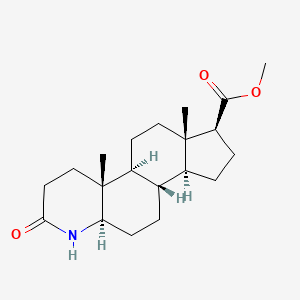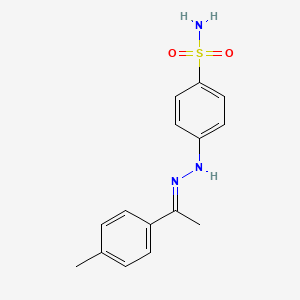
(±)-Evodone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-Evodone is a naturally occurring compound found in the plant Evodia rutaecarpa. It is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Evodone typically involves several steps, starting from readily available precursors. One common method includes the cyclization of a suitable precursor under acidic conditions to form the core structure of Evodone. This is followed by various functional group modifications to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving the use of advanced catalytic processes and continuous flow reactors to ensure efficient production.
化学反应分析
Types of Reactions: (±)-Evodone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce ketones or aldehydes present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
(±)-Evodone has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of (±)-Evodone involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation. By affecting these pathways, this compound can exert its biological effects, such as reducing inflammation and inhibiting cancer cell growth.
相似化合物的比较
(±)-Evodone is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Evodiamine: Another bioactive compound from Evodia rutaecarpa with similar anti-inflammatory and anticancer properties.
Rutaecarpine: Known for its vasodilatory and anti-inflammatory effects.
These compounds share some structural similarities with this compound but differ in their specific biological activities and mechanisms of action.
属性
CAS 编号 |
30557-66-5 |
|---|---|
分子式 |
C₁₀H₁₂O₂ |
分子量 |
164.2 |
同义词 |
6,7-Dihydro-3,6-dimethyl-4(5H)-benzofuranone; (±)-5,9-Epoxy-p-mentha-4,8-dien-3-one; (±)-6,7-Dihydro-3,6-dimethyl-4(5H)-benzofuranone; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester](/img/structure/B1145782.png)
